3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCOQMBDEKSPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable butan-1-amine derivative. One common method involves the alkylation of 3,5-dimethylpyrazole with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group exhibits typical nucleophilic behavior, participating in alkylation, acylation, and condensation reactions.
(a) Schiff Base Formation
Reaction with aldehydes or ketones under mild conditions yields Schiff bases. For example:
Reaction:
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine + terephthalaldehyde → Bis-imine derivative
Conditions:
-
Solvent: Anhydrous methanol
-
Catalyst: Molecular sieves (3 Å)
| Reactant | Product | Key Characterization Data (IR, NMR) |
|---|---|---|
| Terephthalaldehyde | (E)-N,N′-(1,4-Phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine | IR: 3231 cm⁻¹ (C=N stretch); ¹H NMR: δ 8.25 (s, 2H, CH=N) |
(b) Alkylation and Acylation
The amine undergoes alkylation with alkyl halides or acylation with acid chlorides:
General Reaction:
RNH₂ + R'X → RNHR' (X = Cl, Br, I)
Example Reagents:
-
Methyl iodide (alkylation)
-
Acetyl chloride (acylation)
Conditions: -
Base: Triethylamine or NaOH
-
Solvent: Dichloromethane or THF
Electrophilic Substitution on the Pyrazole Ring
The methyl groups at the 3- and 5-positions direct electrophilic substitution to the 4-position of the pyrazole ring.
(a) Nitration
Reaction:
this compound + HNO₃ → 4-Nitro derivative
Conditions:
-
Nitrating agent: Concentrated HNO₃/H₂SO₄ mixture
-
Temperature: 0–5°C (controlled)
Outcome:
Introduction of a nitro group at the 4-position without affecting the amine side chain.
(b) Halogenation
Reaction:
this compound + Cl₂ → 4-Chloro derivative
Conditions:
-
Chlorinating agent: Cl₂ gas or SO₂Cl₂
-
Solvent: Acetic acid
Product Utility:
Halogenated derivatives serve as intermediates for cross-coupling reactions.
Condensation and Cyclization Reactions
The amine group participates in cyclocondensation with carbonyl compounds to form heterocyclic systems.
(a) Formation of Pyrazolo[1,5-a]pyrimidines
Reaction:
this compound + β-diketone → Pyrazolo[1,5-a]pyrimidine
Conditions:
| β-Diketone | Product | Application |
|---|---|---|
| 2,4-Pentanedione | 7-Methylpyrazolo[1,5-a]pyrimidine | Potential kinase inhibitor |
Metal Coordination and Complexation
The pyrazole nitrogen and amine group act as ligands for transition metals, forming stable complexes.
Example Reaction with Cu(II):
this compound + CuCl₂ → [Cu(L)₂Cl₂]
Characterization:
Comparative Reactivity Table
Mechanistic Insights
-
Schiff Base Formation: Proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .
-
Electrophilic Substitution: Methyl groups activate the pyrazole ring, directing electrophiles to the 4-position through resonance stabilization.
-
Metal Coordination: The pyrazole nitrogen (sp² hybridized) and amine nitrogen (sp³) form chelate complexes with metals like Cu(II) or Fe(III) .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its bioactive properties. Key areas of research include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |
| Escherichia coli | 0.50 µg/mL | 1.00 µg/mL |
| Candida albicans | 0.30 µg/mL | 0.60 µg/mL |
These results indicate that the compound not only inhibits microbial growth but also possesses bactericidal properties.
Anticancer Research
In vitro studies have demonstrated the anticancer potential of derivatives related to this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Inhibition of the PI3K/AKT/mTOR pathway |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Industrial Applications
The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds, which are crucial in various industrial applications, including:
- Agrochemicals : Development of pesticides and herbicides.
- Pharmaceuticals : Intermediate in drug development processes.
Antimicrobial Resistance Study
A recent investigation assessed the effectiveness of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine, against antibiotic-resistant strains of bacteria. Results indicated that these compounds could serve as alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains.
Cancer Cell Line Evaluation
A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development.
Mechanism of Action
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3,5-dimethylpyrazole group enhances steric bulk and lipophilicity, favoring membrane penetration in antibacterial applications. In contrast, fluorophenyl or sulfonyl groups (e.g., in and compounds) increase polarity, improving water solubility and metabolic stability .
- Functional Group Diversity : Thiol-containing derivatives (e.g., ) exhibit enhanced reactivity for covalent interactions with bacterial enzymes, while carboxamide derivatives (e.g., ) are optimized for hydrogen bonding with biological targets .
Physicochemical Properties
- Solubility : The target compound’s logP (predicted ~2.1) suggests moderate lipophilicity, suitable for crossing cell membranes. Sulfonyl analogs (e.g., ) have lower logP values (~1.5) due to polar groups, enhancing aqueous solubility .
- Stability : The 3,5-dimethylpyrazole group provides steric protection against metabolic degradation, whereas compounds with electron-deficient aryl groups (e.g., fluorophenyl) exhibit greater photostability .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine (CAS# 1006323-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the butan-1-amine moiety enhances its potential for interaction with various biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, particularly those associated with BRAF(V600E) mutations. These derivatives inhibit key pathways involved in tumor growth and proliferation, such as:
In a study evaluating a series of pyrazole derivatives, compounds with similar structural features demonstrated cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could also possess similar properties .
Anti-inflammatory and Antibacterial Activities
Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α, contributing to its potential use in treating inflammatory conditions .
Moreover, studies have demonstrated that related pyrazole compounds exhibit antibacterial activities against various pathogens. For example, some derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound might also share these properties .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the side chains or the pyrazole ring can significantly influence their pharmacological profiles. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced lipophilicity and cellular uptake |
| Substitution on the pyrazole ring | Altered binding affinity to target proteins |
| Addition of functional groups | Potentially increased selectivity towards specific pathways |
Case Study 1: Antitumor Efficacy
In a comparative study involving various pyrazole derivatives, one compound structurally similar to this compound was tested against A549 lung adenocarcinoma cells. The results indicated a reduction in cell viability by approximately 66% after treatment with this derivative . This suggests that modifications to the pyrazole structure can yield potent anticancer agents.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial efficacy of several pyrazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus and E. coli. This underscores the potential of related compounds in developing new antibacterial therapies .
Q & A
Q. What are the recommended methods for synthesizing 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine with high purity?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between 3,5-dimethylpyrazole and halogenated butanamine derivatives. To optimize purity (>95%):
- Use anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol .
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .
Q. How can researchers characterize the molecular structure of this compound?
Answer: Key techniques include:
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments (e.g., pyrazole C-H at δ 6.0–6.5 ppm, butanamine CH₂ at δ 2.5–3.0 ppm) .
- IR Spectroscopy : Identify N-H stretching (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 168.15) .
Q. What analytical methods are used to assess purity and detect impurities?
Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities <1% .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C₉H₁₆N₃: C 64.26%, H 9.58%, N 24.96%) .
- TGA/DSC : Monitor thermal stability and decomposition profiles to identify hydrated or solvated forms .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in methanol). Use SHELX for structure solution and refinement (R-factor < 0.05) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths/angles (e.g., pyrazole ring planarity, C-N bond distance ~1.34 Å) .
- Validate structures using PLATON/ADDSYM to check for missed symmetry or twinning .
Q. How should researchers address contradictions in spectroscopic data for structurally similar analogs?
Answer:
- Dynamic NMR : Resolve rotational barriers in flexible butanamine chains (e.g., coalescence temperature studies) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra (e.g., distinguishing pyrazole protons from alkyl chain protons) .
- DFT Calculations : Compare experimental vs. computed -NMR shifts (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What computational strategies are effective for modeling the compound’s reactivity?
Answer:
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack at the pyrazole N1 position) .
- MD Simulations : Analyze solvation effects in aqueous or lipid environments (GROMACS, AMBER force fields) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
